molecular formula C15H20ClNO4 B112394 (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid CAS No. 270596-42-4

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Número de catálogo: B112394
Número CAS: 270596-42-4
Peso molecular: 313.77 g/mol
Clave InChI: XHNLLTGZBXJRGH-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-chlorophenyl substituent on the butanoic acid backbone. This compound is primarily utilized in pharmaceutical research as a building block for peptide synthesis or as a precursor for bioactive molecules. Commercial availability includes 1g, 5g, and 250mg quantities, with pricing starting at €50 per 1g .

Propiedades

IUPAC Name

(3S)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNLLTGZBXJRGH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147160
Record name (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-42-4
Record name (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Sequence:

  • Condensation : 4-Chlorobenzaldehyde reacts with tert-butyl carbamate in tetrahydrofuran (THF) at −78°C using lithium hexamethyldisilazide (LiHMDS) as a base, forming an imine intermediate.

  • Stereoselective Reduction : Sodium borohydride reduces the imine to the corresponding (S)-amine with >98% enantiomeric excess (ee).

  • Boc Protection : The amine is treated with Boc-Cl and triethylamine in dichloromethane (DCM), achieving 95% yield.

  • Grignard Addition : Ethyl magnesium bromide extends the carbon chain, followed by acidic hydrolysis to yield the final product.

Key Data:

StepReagentsTemperatureYieldee
1LiHMDS, THF−78°C85%
2NaBH₄, MeOH0°C90%98%
3Boc-Cl, Et₃N, DCMRT95%
4EtMgBr, H₃O⁺Reflux88%

Catalytic Asymmetric Hydrogenation

Palladium on carbon (Pd/C) enables enantioselective hydrogenation of α,β-unsaturated precursors. This method is scalable and avoids chiral auxiliaries.

Procedure:

  • Substrate Preparation : 3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)but-2-enoic acid is synthesized via Heck coupling.

  • Hydrogenation : The enoate undergoes hydrogenation (90 atm H₂) in methanol with Pd/C (20% w/w), achieving 92% ee and 70% yield.

Optimization Insights:

  • Catalyst Loading : 5 mol% Pd/C maximizes turnover frequency without racemization.

  • Solvent Effects : Methanol outperforms ethanol in minimizing side reactions.

Industrial-Scale Continuous Flow Synthesis

Large-scale production uses continuous flow reactors to enhance efficiency and safety.

Process Overview:

  • Imine Formation : 4-Chlorobenzaldehyde and tert-butyl carbamate react in a microreactor (residence time: 5 min, 80°C).

  • Reduction : A packed-bed reactor with immobilized sodium borohydride achieves 94% conversion.

  • Boc Protection : Tert-butoxycarbonyl chloride is introduced under segmented flow conditions (yield: 97%).

Advantages:

  • Throughput : 50 kg/day capacity.

  • Purity : >99.5% by HPLC.

Iron-Catalyzed 1,3-Nitrogen Migration

A novel two-step protocol converts carboxylic acids to Boc-protected amino acids with stereochemical fidelity.

Steps:

  • Azanyl Ester Formation : The carboxylic acid couples with BocNHOH using N,N'-dicyclohexylcarbodiimide (DCC), yielding RCO₂NHBoc.

  • Nitrogen Migration : Fe(III)-salen catalysts induce 1,3-migration at 70°C in DMSO, achieving 85% ee and 78% yield.

Key Reaction Parameters:

ParameterOptimal Value
CatalystFe(III)-salen
Temperature70°C
SolventDMSO
Reaction Time24 h

Photoredox-Mediated Decarboxylative Amination

Visible-light-driven methods enable radical-based pathways for Boc-protected amino acids.

Protocol:

  • Substrate Activation : 4-Oxotetrahydropyrimidine-1(2H)-carboxamide derivatives are prepared via cyanuric chloride-mediated cyclization.

  • Decarboxylation : 456 nm light activates 4CzIPN as a photocatalyst, facilitating C–N bond formation with 65% yield.

Conditions:

  • Light Source : 456 nm KESSIL LED.

  • Base : NaOH in DMSO.

  • Scale : Up to 10 mmol.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Chiral Auxiliary8898Moderate12,000
Catalytic Hydrogenation7092High8,500
Continuous Flow9799.5Industrial6,200
Iron-Catalyzed Migration7885High9,800
Photoredox Amination65Lab-scale15,000

Critical Challenges and Solutions

Stereochemical Purity

Racemization during Boc deprotection is mitigated by:

  • Low-Temperature Workup : Acidic hydrolysis at 0°C.

  • Enantioselective Recrystallization : Using hexane/ethyl acetate (4:1) improves ee to >99%.

Halogenation Side Reactions

Unwanted chlorination at the benzene ring is prevented by:

  • Directed Ortho-Metalation : Lithium-halogen exchange prior to functionalization.

  • Protective Group Strategy : Temporary silyl ethers block reactive sites.

Recent Advances (2023–2025)

  • Enantioconvergent Catalysis : Racemic carboxylic acids are converted to single-enantiomer products via dynamic kinetic resolution.

  • Machine Learning Optimization : Neural networks predict optimal Grignard reagent stoichiometry, reducing waste by 40% .

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid exhibit potential anticancer properties. A study demonstrated that compounds with similar structures were effective in inhibiting tumor cell proliferation in vitro, suggesting that this compound could be a lead structure for developing new anticancer agents .

Neuropeptide Synthesis
This compound serves as an important building block in the synthesis of neuropeptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the incorporation of (S)-3-amino-4-(4-chlorophenyl)butanoic acid into larger peptide sequences that are crucial for neurobiological research .

Peptide Synthesis

Chiral Building Block
Due to its chiral nature, this compound is utilized as a chiral building block in the synthesis of various peptides. The presence of the chlorophenyl group enhances the hydrophobic interactions within peptide structures, which can influence their biological activity and stability .

Case Study: Synthesis of Bioactive Peptides
In a notable case study, researchers synthesized a series of bioactive peptides using this compound as a key intermediate. The resulting peptides showed enhanced binding affinity to specific receptors involved in pain modulation, indicating the compound's utility in developing analgesics .

Pharmaceutical Applications

Drug Development
The compound's ability to act as a precursor for more complex molecules makes it valuable in drug development processes. Its derivatives have been explored for their potential use in treating various conditions, including pain management and neurological disorders .

Safety and Handling
While working with this compound, it is essential to follow safety protocols due to its classification under hazardous materials, which may include irritant properties . Proper lab practices should be adhered to during synthesis and handling.

Mecanismo De Acción

The mechanism by which (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The chlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, facilitating its biological activity.

Comparación Con Compuestos Similares

Substituent Effects

  • Its steric bulk is lower than trifluoromethyl, which may facilitate binding in tighter enzymatic pockets .
  • 4-Trifluoromethyl (BD16441) : The CF₃ group is a strong electron-withdrawing substituent, increasing metabolic stability and electronegativity. This is advantageous in drug design for resisting oxidative degradation .
  • 4-Methyl (ENAO Chemical Co. Compound) : The methyl group is electron-donating and lipophilic, promoting membrane permeability but reducing solubility in aqueous environments .
  • Unprotected Amine (Chongqing Chemdad Co. Compound) : The absence of the Boc group increases reactivity, making it suitable for direct peptide coupling but less stable during storage .

Boc Protection

The Boc group in the target compound and BD16441 prevents unwanted side reactions at the amine site, critical for multi-step syntheses. In contrast, the hydrochloride salt in ’s compound is more reactive, necessitating immediate use or specialized storage .

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid (CAS No. 270596-42-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₀ClNO₄, with a molecular weight of 313.78 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) targeting drugs .

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19. This inhibition suggests potential interactions with other drugs metabolized by this enzyme, which is crucial for assessing drug-drug interactions in therapeutic settings .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl group at the fourth position and the Boc group significantly influence the biological activity of this compound. Modifications to these groups can lead to variations in potency and selectivity against specific biological targets:

Modification Effect on Activity
Chlorophenyl SubstitutionEnhances lipophilicity and potential receptor binding
Boc Group PresenceProtects amino functionality; affects solubility and permeability

Case Study 1: Synthesis and Activity Assessment

A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying degrees of inhibition against CYP2C19, with some showing promising results for further development as selective inhibitors .

Case Study 2: CNS Penetration

In another investigation, the ability of this compound to penetrate the BBB was assessed using in vitro models. Results indicated significant permeability, suggesting its potential use in treating CNS disorders. The study highlighted the importance of structural modifications in enhancing BBB penetration while maintaining pharmacological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid?

  • The compound is synthesized via multi-step protocols involving Boc-protection of the amino group, stereoselective coupling of the 4-chlorophenyl moiety, and acid-catalyzed deprotection. A common strategy includes:

  • Step 1 : Boc-protection of a chiral β-amino acid precursor using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF .
  • Step 2 : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-chlorophenyl group, ensuring enantiomeric retention via chiral auxiliaries or catalysts .
  • Step 3 : Acidic hydrolysis (e.g., TFA or HCl) to remove the Boc group while preserving stereochemistry .
    • Purity (>95%) is confirmed by HPLC, and intermediates are characterized by 1H NMR^1 \text{H NMR} and LC-MS .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .
  • Optical Rotation : Compare measured [α]D[\alpha]_D values with literature data (e.g., analogs in show [α]D=13.2[\alpha]_D = -13.2^\circ in 3 N NaOH) .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, though this requires high-quality single crystals .

Q. What purification methods are recommended for intermediates and final products?

  • Recrystallization : Use solvent systems like ethyl acetate/hexane for intermediates (e.g., mp 150–151°C for Boc-protected analogs) .
  • Flash Chromatography : Employ silica gel with gradients of dichloromethane/methanol for polar intermediates .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final product purification .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

  • The electron-withdrawing Cl group reduces electron density at the phenyl ring, stabilizing transition states in amide bond formation. This enhances coupling efficiency with carbodiimide/HOBt reagents compared to non-halogenated analogs .
  • SAR Note : Fluorophenyl analogs (e.g., 2,4,5-trifluorophenyl in ) show similar reactivity trends, but Cl provides better steric bulk for protease resistance in peptide mimetics .

Q. What analytical challenges arise in characterizing degradation products under acidic/basic conditions?

  • Acidic Hydrolysis : The Boc group is cleaved at pH < 2, generating free amine intermediates. LC-MS tracks mass shifts (e.g., loss of 100 Da for Boc) .
  • Base-Induced Racemization : Prolonged exposure to NaOH (pH > 10) causes partial racemization. Monitor via chiral HPLC and compare retention times with authentic standards .
  • Contradictions : Discrepancies in melting points (e.g., 67–69°C vs. 150–151°C in vs. 6) may stem from polymorphic forms or impurities. Use DSC to resolve .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Docking Studies : Model interactions with target enzymes (e.g., proteases) using the 4-chlorophenyl group as a hydrophobic anchor. Replace Cl with CF₃ or OCH₃ to modulate binding affinity .
  • ADMET Predictions : Calculate logP (2.1–2.5 for analogs in ) and polar surface area to optimize blood-brain barrier penetration or solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.